1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate Compounds with similar structures, such as thiazoles, have been reported to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action for This compound Thiazole derivatives have been shown to exhibit their biological activities through various mechanisms depending on their molecular targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The specific molecular and cellular effects of This compound Thiazole derivatives have been reported to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, ph, and light can generally affect the stability and efficacy of chemical compounds .
Properties
IUPAC Name |
[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-9-4-5-10(2)14-13(9)17-16(24-14)21-6-11(7-21)23-15(22)12-8-20(3)19-18-12/h4-5,8,11H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIFCMBCPVLJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4=CN(N=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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